An In-depth Technical Guide to the Structure and Application of Bis-PEG6-NHS Ester
An In-depth Technical Guide to the Structure and Application of Bis-PEG6-NHS Ester
For researchers, scientists, and professionals in drug development, understanding the molecular architecture and functional properties of crosslinking agents is paramount. Bis-PEG6-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, diagnostics, and the development of therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs.[1] This guide provides a detailed examination of its structure, physicochemical properties, and a generalized protocol for its application.
Core Structure of Bis-PEG6-NHS Ester
Bis-PEG6-NHS ester is a chemical compound characterized by three principal components: two terminal N-hydroxysuccinimide (NHS) ester groups and a central hexaethylene glycol (PEG6) spacer. This symmetrical architecture allows for the covalent linking of two molecules that each possess a primary amine group (-NH2).[2][3]
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N-hydroxysuccinimide (NHS) Esters : Located at both ends of the molecule, the NHS ester is a highly reactive functional group. It readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides, to form stable and covalent amide bonds. This reaction occurs efficiently under mild, slightly alkaline conditions (pH 7-9) and results in the release of N-hydroxysuccinimide as a byproduct.
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Hexaethylene Glycol (PEG6) Spacer : The central part of the molecule consists of a chain of six repeating ethylene glycol units. This PEG spacer arm is critical to the reagent's functionality. Its hydrophilic nature significantly increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules or in aqueous biological environments. Furthermore, the PEG chain provides a defined spacer length, which can be crucial for maintaining the biological activity of the conjugated molecules and can help reduce non-specific interactions and potential immunogenicity.
The combination of reactive NHS esters and a hydrophilic PEG spacer makes Bis-PEG6-NHS ester a versatile tool for creating stable, soluble, and functional bioconjugates.
Quantitative Data Summary
The key physicochemical properties of Bis-PEG6-NHS ester are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 576.55 g/mol |
| Chemical Formula | C₂₄H₃₆N₂O₁₄ |
| CAS Number | 1526718-98-8 |
| Purity | Typically >95% |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19-hexaoxadocosanedioate |
| Appearance | Viscous liquid or low melting point solid |
| Cleavability | Non-cleavable |
| Reactivity | Primary amines (-NH₂) |
Experimental Protocols
The following section details a generalized protocol for the use of Bis-PEG6-NHS ester in a typical protein-protein crosslinking experiment. Note that optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.
Objective: To covalently crosslink two proteins containing accessible primary amines.
Materials:
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Bis-PEG6-NHS ester
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Anhydrous Dimethylsulfoxide (DMSO)
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Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate) at pH 7.2-8.5
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Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5-8.0; or 1M glycine)
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Desalting column or dialysis equipment
Methodology:
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Preparation of Crosslinker Stock Solution:
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Bis-PEG6-NHS ester is often a viscous liquid and susceptible to hydrolysis, so it should be stored at -20°C with a desiccant.
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To facilitate accurate dispensing, prepare a stock solution immediately before use.
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Dissolve the reagent in anhydrous DMSO to a desired concentration (e.g., 250 mM). For example, dissolve 100 mg of Bis-PEG6-NHS ester in the appropriate volume of dry DMSO. This stock solution should be capped tightly and protected from moisture.
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Preparation of Protein Solution:
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Dissolve the protein(s) to be crosslinked in a suitable amine-free conjugation buffer (e.g., PBS) at a concentration of approximately 0.1 mM. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target molecules for reaction with the NHS ester.
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Crosslinking Reaction:
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Add the Bis-PEG6-NHS ester stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein.
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For a 0.1 mM protein solution, a 1 mM final crosslinker concentration (10-fold molar excess) is a common starting point.
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Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours at 4°C. The lower temperature can help control the reaction rate and maintain protein stability.
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Quenching the Reaction:
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To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
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Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess, unreacted NHS esters.
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Removal of Byproducts:
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Purify the conjugated protein to remove excess crosslinker, the NHS byproduct, and quenching buffer components. This can be achieved using a desalting column or through dialysis against an appropriate buffer.
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Analysis:
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The resulting crosslinked product can be analyzed by methods such as SDS-PAGE, which will show a shift in molecular weight corresponding to the formation of protein conjugates.
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Visualizations
Chemical and Workflow Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Molecular structure of Bis-PEG6-NHS ester.
Caption: Experimental workflow for bioconjugation.
